Methyl 4-bromoisoquinoline-1-carboxylate
Overview
Description
“Methyl 4-bromoisoquinoline-1-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .
Synthesis Analysis
The synthesis of “Methyl 4-bromoisoquinoline-1-carboxylate” and similar compounds has been a topic of research . For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . Another study discusses a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromoisoquinoline-1-carboxylate” can be represented by the formula C11H8BrNO2 .Physical And Chemical Properties Analysis
“Methyl 4-bromoisoquinoline-1-carboxylate” is a solid at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
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Organic Synthesis
- Methyl 4-bromoisoquinoline-1-carboxylate is a building block used in biochemical research .
- Isoquinolines, the broader class of compounds to which Methyl 4-bromoisoquinoline-1-carboxylate belongs, have a variety of applications in synthetic organic chemistry .
- Methods of application include green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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Medicinal Chemistry
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Synthesis of Biologically and Pharmaceutically Active Quinoline
- Quinoline, a class of compounds to which Methyl 4-bromoisoquinoline-1-carboxylate belongs, has versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
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Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone has been reported .
- 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
- A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
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Green Chemistry Approach
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Synthesis of Biologically Active Quinoline Derivatives
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- A new series of hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have considerable antimalarial activity against both wild and mutant parasites .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
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Synthesis of 2-Methylquinoline
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Use in Medicinal Chemistry
Safety And Hazards
“Methyl 4-bromoisoquinoline-1-carboxylate” is classified as a warning substance. The hazard statements include H302-H315-H320-H335, indicating potential hazards if swallowed, in contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-bromoisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXYFNXGJHAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromoisoquinoline-1-carboxylate | |
CAS RN |
1512077-05-2 | |
Record name | METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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